

Macitentan D4 chemical structure and properties

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Compound of Interest

Compound Name: *Macitentan D4*

Cat. No.: *B591052*

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Macitentan-d4: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macitentan-d4 is the deuterated form of Macitentan, an orally active, potent dual endothelin (ET) receptor antagonist.^{[1][2]} It is primarily utilized as an internal standard for the quantification of Macitentan in biological samples during pharmacokinetic and other analytical studies, particularly those employing mass spectrometry.^{[3][4]} The parent compound, Macitentan, is approved for the treatment of pulmonary arterial hypertension (PAH).^[5] This document provides an in-depth overview of the chemical structure, properties, and relevant experimental methodologies for Macitentan-d4.

Chemical Structure and Properties

Macitentan-d4 is structurally identical to Macitentan, with the exception of four deuterium atoms replacing four hydrogen atoms on the ethoxy linker. This isotopic substitution results in a higher molecular weight, which allows for its differentiation from the non-deuterated form in mass spectrometry analysis.

Diagram: Chemical Structure of Macitentan-d4

Caption: 2D representation of Macitentan-d4's molecular structure.

Physicochemical Properties of Macitentan-d4

| Property | Value | Reference |
|-------------------|--|-----------|
| CAS Number | 1258428-05-5 | |
| Molecular Formula | C ₁₉ H ₁₆ D ₄ Br ₂ N ₆ O ₄ S | |
| Molecular Weight | 592.3 g/mol | |
| Appearance | Solid | |
| Melting Point | 134 °C | |
| Solubility | Slightly soluble in DMSO (heated) and Methanol | |
| Purity | ≥98% | |
| Storage | 2-8 °C | |

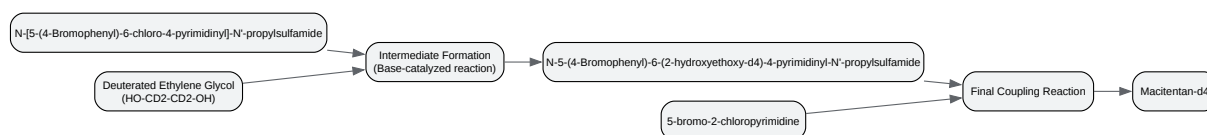
Experimental Protocols

Synthesis of Macitentan-d4

While specific, detailed synthesis protocols for Macitentan-d4 are proprietary and not readily available in the public domain, the synthesis would follow a similar pathway to that of Macitentan, with the introduction of deuterium occurring at a key step. A plausible synthetic route for Macitentan involves the coupling of two key intermediates. The deuterium atoms in Macitentan-d4 are located on the ethylene glycol linker. Therefore, the synthesis would likely involve the use of deuterated ethylene glycol (HO-CD₂-CD₂-OH) as a starting material or intermediate.

A general synthetic scheme for Macitentan is outlined in the literature. One common method involves the reaction of N-[5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl]-N'-propylsulfamide with an excess of ethylene glycol in the presence of a base to form the hydroxyethoxy intermediate. This intermediate is then reacted with 5-bromo-2-chloropyrimidine to yield Macitentan. To produce Macitentan-d4, deuterated ethylene glycol would be used in the first step of this sequence.

Diagram: Conceptual Synthetic Workflow



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Caption: A simplified workflow illustrating the key stages of Macitentan-d4 synthesis.

Analytical Quantification by LC-MS/MS

Macitentan-d4 is primarily used as an internal standard for the accurate quantification of Macitentan in biological matrices like human plasma. A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard approach.

Sample Preparation:

- **Liquid-Liquid Extraction:** A common method for extracting Macitentan and Macitentan-d4 from plasma.
- **Protein Precipitation:** An alternative method for sample clean-up.

Chromatographic Conditions:

- **Column:** A C18 reverse-phase column is typically used for separation.
- **Mobile Phase:** A mixture of an aqueous solution with an organic modifier, such as 0.5% formic acid in water and acetonitrile (20:80 v/v).
- **Flow Rate:** A typical flow rate is 1.0 mL/min.
- **Injection Volume:** 10 µL of the reconstituted sample is injected into the LC-MS/MS system.

Mass Spectrometric Detection:

- Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly employed.
- Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
- MRM Transitions:
 - Macitentan: m/z 589.0 \rightarrow 200.9
 - Macitentan-d4: m/z 593.0 \rightarrow 204.9
- Collision Energy: An optimized collision energy of 21 eV is used for both analytes.

Calibration and Quantification:

- Eight-point calibration curves are constructed by plotting the peak area ratio of the analyte (Macitentan) to the internal standard (Macitentan-d4) against the concentration of the analyte.
- The concentration of Macitentan in unknown samples is determined by interpolation from the calibration curve.

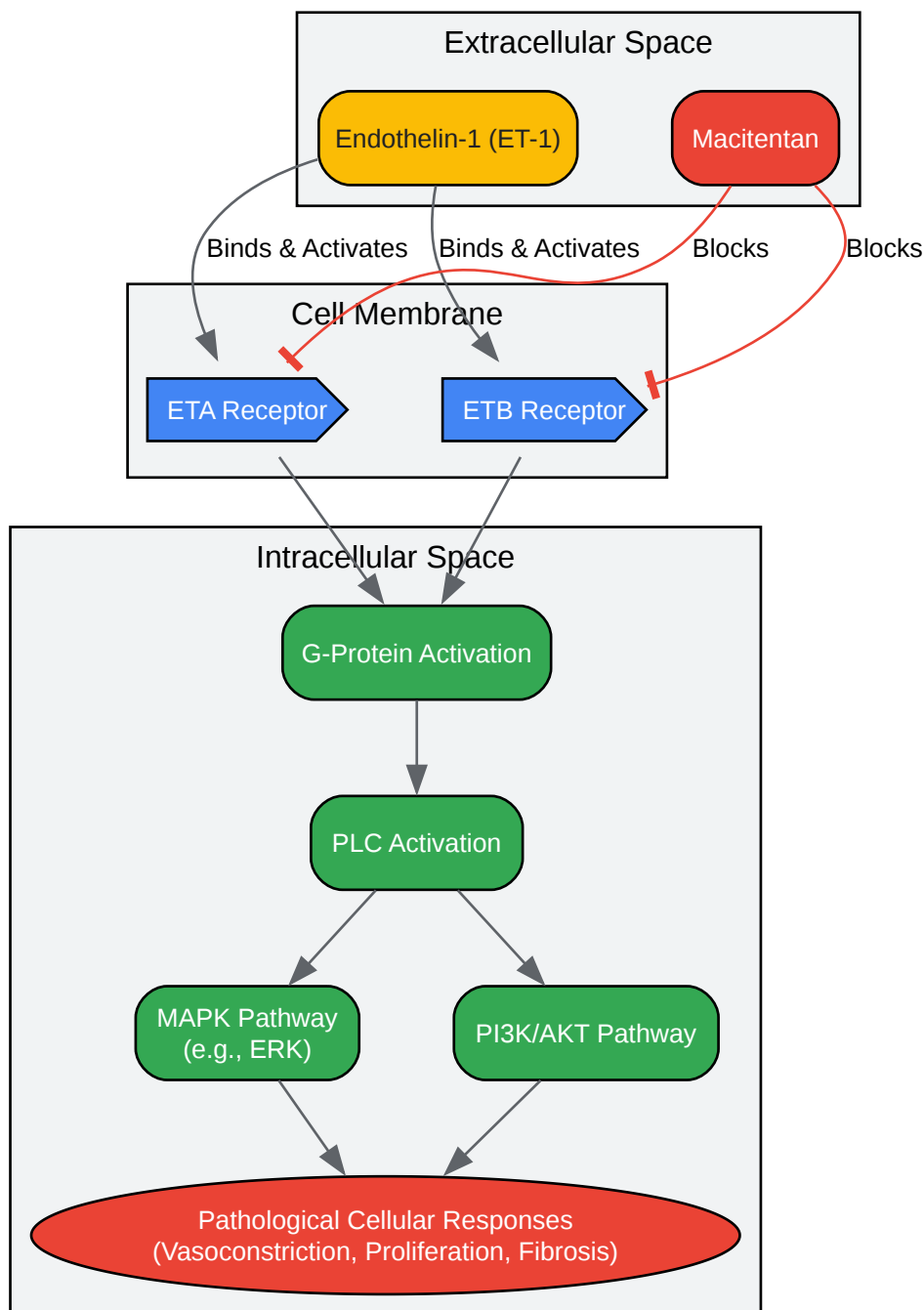
Mechanism of Action and Signaling Pathway

Macitentan is a dual antagonist of the endothelin type A (ET_a) and type B (ET_b) receptors. Endothelin-1 (ET-1), a potent vasoconstrictor, plays a significant role in the pathophysiology of PAH by promoting vasoconstriction, smooth muscle cell proliferation, fibrosis, and inflammation. Macitentan exerts its therapeutic effect by blocking the binding of ET-1 to both ET_a and ET_b receptors, thereby inhibiting these downstream pathological processes.

The ET_a and ET_b receptors are G-protein-coupled receptors (GPCRs). Upon activation by ET-1, they trigger a cascade of intracellular signaling pathways. Key downstream pathways include the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathways. By blocking these receptors, Macitentan effectively attenuates the activation of these pro-proliferative and pro-survival pathways.

Diagram: Macitentan Signaling Pathway Inhibition

Macitentan's Inhibition of Endothelin Signaling

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Caption: Macitentan blocks ET-1 from binding to its receptors, inhibiting downstream signaling.

Conclusion

Macitentan-d4 serves as an indispensable tool for the accurate and reliable quantification of Macitentan in research and clinical settings. Its well-defined chemical and physical properties, coupled with established analytical methodologies, make it a critical component in the development and study of Macitentan. A thorough understanding of its characteristics and the underlying mechanism of action of its parent compound is essential for professionals in the fields of pharmacology and drug development.

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